Gallium arsenate -

Gallium arsenate

Catalog Number: EVT-1588790
CAS Number:
Molecular Formula: AsGaO4
Molecular Weight: 208.64 g/mol
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Product Introduction

Overview

Gallium arsenate is a compound formed from gallium and arsenic, typically represented by the formula GaAs. It is a significant semiconductor material utilized in various electronic and optoelectronic applications, including light-emitting diodes, laser diodes, and solar cells. The compound exhibits unique electronic properties that make it suitable for high-frequency and high-power applications.

Source

Gallium arsenate is primarily sourced through the extraction of gallium from bauxite ore and arsenic from various minerals. The synthesis of gallium arsenide involves the direct reaction of elemental gallium and arsenic, which can be performed under controlled conditions to ensure purity and desired properties.

Classification

Gallium arsenate belongs to the category of III-V semiconductors, which are compounds formed from elements in groups III and V of the periodic table. This classification includes materials like gallium nitride and indium phosphide, which are also widely used in electronic applications.

Synthesis Analysis

Methods

Gallium arsenide can be synthesized using several methods:

  1. Direct Reaction: The most straightforward method involves heating elemental gallium and arsenic together at high temperatures (above 1240 °C) under an inert atmosphere to prevent oxidation. This method requires careful control of temperature to maintain stoichiometry due to the volatility of arsenic .
  2. Czochralski Method: This technique involves melting gallium and arsenic in a crucible, then slowly pulling a seed crystal from the melt to form a single crystal ingot. This method is advantageous for producing high-purity crystals but requires precise temperature control .
  3. Bridgman Technique: In this method, a temperature gradient is established in a furnace where gallium and arsenic are melted together. As the mixture cools, crystals form in a controlled manner, allowing for the growth of single crystals .

Technical Details

The synthesis often occurs in sealed quartz tubes to prevent the escape of arsenic vapor. The reaction can be represented as follows:

Ga liquid As vapor  1240 CGaAs solid \text{Ga liquid As vapor }\xrightarrow{\text{ 1240 C}}\text{GaAs solid }

The setup typically includes two zones: one for heating gallium above its melting point and another for sublimating arsenic at lower temperatures .

Molecular Structure Analysis

Structure

Gallium arsenide crystallizes in a zinc blende structure, characterized by a face-centered cubic lattice where each gallium atom is tetrahedrally coordinated to four arsenic atoms and vice versa.

Data

  • Lattice Constant: Approximately 5.65 Å
  • Density: About 5.32 g/cm³
  • Band Gap Energy: Approximately 1.42 eV at room temperature, making it an efficient semiconductor for optoelectronic devices .
Chemical Reactions Analysis

Reactions

Gallium arsenide can undergo several chemical reactions depending on environmental conditions:

  1. Oxidation: In the presence of oxygen at elevated temperatures, gallium arsenide can oxidize to form gallium oxide and arsenic oxide.
    GaAs+O2Ga2O3+As2O3\text{GaAs}+\text{O}_2\rightarrow \text{Ga}_2\text{O}_3+\text{As}_2\text{O}_3
  2. Hydrolysis: Gallium arsenide reacts with water under acidic or basic conditions, leading to the formation of gallium hydroxide and arsine gas .

Technical Details

These reactions are critical in processing gallium arsenide for various applications, particularly in semiconductor fabrication where purity is essential.

Mechanism of Action

Process

The mechanism by which gallium arsenide functions as a semiconductor involves its band structure. Electrons can be excited across the band gap when energy is supplied (e.g., via heat or light), allowing them to conduct electricity.

Data

  • Electron Mobility: Approximately 8500cm2/V s8500\,\text{cm}^2/\text{V s}
  • Hole Mobility: Approximately 400cm2/V s400\,\text{cm}^2/\text{V s}
    These values indicate that gallium arsenide has superior electronic properties compared to silicon, making it ideal for high-speed applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Approximately 1238 °C.
  • Thermal Conductivity: About 0.46W m K0.46\,\text{W m K}.

Chemical Properties

  • Gallium arsenide is stable under normal conditions but can react with strong acids or bases.
  • It exhibits photoconductivity, meaning its conductivity increases with light exposure.

Relevant data indicates that while gallium arsenide is less chemically stable than silicon in some environments, it remains a preferred material due to its superior electrical properties .

Applications

Gallium arsenide has numerous scientific uses:

  1. Optoelectronics: Used in light-emitting diodes, laser diodes, and solar cells due to its efficient light emission properties.
  2. High-Frequency Applications: Essential in radio frequency applications because of its high electron mobility.
  3. Integrated Circuits: Employed in advanced semiconductor devices including amplifiers and mixers used in telecommunications.
Historical Development and Theoretical Foundations

Evolution of III-V Semiconductor Research: From Goldschmidt’s Synthesis to Welker’s Patents

The scientific journey of gallium arsenide (GaAs) began in 1926 when Victor Goldschmidt first synthesized the compound by reacting arsenic vapors with gallium(III) oxide at 600°C in a hydrogen atmosphere. This foundational work established the basic chemistry of III-V compounds but did not immediately reveal their semiconductor potential [1]. The pivotal shift occurred in 1951 when Heinrich Welker at Siemens-Schuckert patented the semiconductor properties of GaAs and related III-V materials. His 1952 publication systematically described the advantages of these compounds, noting their superior electron mobility and direct bandgap compared to silicon or germanium [1] [9]. Commercial production of single-crystal GaAs commenced in 1954, accelerating device innovation [1]. By 1962, the first infrared GaAs-based LEDs were demonstrated, validating Welker’s predictions and enabling new optoelectronic applications [1].

Table 1: Key Milestones in GaAs Research

YearDevelopmentSignificance
1926Goldschmidt’s synthesisFirst chemical creation of GaAs
1951Welker’s semiconductor patentsTheoretical framework for III-V applications
1954Commercial single-crystal productionEnabled reproducible device fabrication
1962Infrared LED demonstrationConfirmed GaAs’ optoelectronic capabilities

Paradigm Shifts in Semiconductor Physics: GaAs vs. Silicon Bandgap Engineering

Gallium arsenide’s fundamental electronic properties triggered a paradigm shift in semiconductor design. Unlike silicon’s indirect bandgap of 1.1 eV, GaAs possesses a direct bandgap of 1.424 eV at 300 K, enabling efficient photon emission and absorption. This property made GaAs indispensable for optoelectronic devices like lasers and LEDs, where silicon is fundamentally inadequate [1] [9]. Additionally, GaAs exhibits electron mobility of 8,500 cm²/V·s—six times higher than silicon (1,400 cm²/V·s)—allowing faster electron transit and reduced noise in high-frequency circuits [1] [5]. These advantages fueled GaAs adoption in niche markets:

  • Microwave/mm-wave devices: Gunn diodes for radar and satellite communications [1]
  • Radiation-hardened electronics: Space applications due to GaAs’ resistance to cosmic rays [9]
  • High-efficiency photovoltaics: Single-junction solar cells exceeding 29% efficiency [4]

However, silicon retains dominance in digital logic due to its native oxide (SiO₂), enabling reliable MOS transistors, and lower manufacturing costs. GaAs lacks a stable insulating oxide, complicating integration into mainstream CMOS processes [1] [9].

Table 2: Electronic Properties Comparison (300 K)

PropertyGaAsSiliconAdvantage
Bandgap typeDirect (1.42 eV)Indirect (1.1 eV)Efficient light emission
Electron mobility8,500 cm²/V·s1,400 cm²/V·sHigher-speed devices
Thermal conductivity0.56 W/cm·K1.5 W/cm·KSilicon better for power dissipation
Saturated electron velocity>250 GHz~100 GHzGaAs superior for RF amplifiers

Milestones in Epitaxial Growth Techniques: Bridging MBE and MOCVD Innovations

Epitaxial growth defines GaAs device performance. Molecular Beam Epitaxy (MBE), developed in the 1970s, uses ultra-high vacuum (10⁻¹⁰–10⁻¹¹ torr) to deposit atomic layers with sub-monolayer precision. Key innovations include:

  • Reflection High-Energy Electron Diffraction (RHEED): Real-time growth monitoring for atomic-layer control [2]
  • Cryoshields: Liquid nitrogen-cooled panels to trap contaminants, improving purity [2]MBE excels in producing quantum well structures for lasers and high-electron-mobility transistors (HEMTs) but suffers from low growth rates (~0.1 nm/sec) and high costs [2] [8].

Metalorganic Chemical Vapor Deposition (MOCVD), commercialized in the 1980s, uses gaseous precursors (e.g., trimethylgallium and arsine) at moderate vacuum (10–100 torr). Breakthroughs include:

  • In-situ ultrasonic gas monitoring: Precise precursor concentration control [2]
  • Susceptor rotation: Uniform deposition on 6-inch wafers, enabling mass production [4] [8]MOCVD dominates LED and solar cell manufacturing due to higher throughput but requires toxic gas handling [2].

Table 3: MBE vs. MOCVD for GaAs Epitaxy

ParameterMBEMOCVDApplication Fit
Growth rate0.1 nm/sec1–10 nm/secMOCVD for production
Vacuum requirement10⁻¹⁰–10⁻¹¹ torr10–100 torrMBE for research precision
In-situ monitoringRHEED, mass spectrometryReflectometry, gas sensorsMBE for atomic-layer control
ThroughputLow (single-wafer)High (multi-wafer)MOCVD for commercial scale
Material flexibilitySb-based compoundsP-based compoundsMBE for antimonides; MOCVD for phosphides

Properties

Product Name

Gallium arsenate

IUPAC Name

2,4,5-trioxa-1λ5-arsa-3-gallabicyclo[1.1.1]pentane 1-oxide

Molecular Formula

AsGaO4

Molecular Weight

208.64 g/mol

InChI

InChI=1S/AsH3O4.Ga/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3

InChI Key

CVVXBJCIMKQNLD-UHFFFAOYSA-K

Synonyms

GaAs
gallium arsenate
gallium arsenide

Canonical SMILES

O=[As]12O[Ga](O1)O2

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